molecular formula C12H7BF4O2 B12845814 (2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid

(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B12845814
M. Wt: 269.99 g/mol
InChI Key: CJPWFNFSUZPANK-UHFFFAOYSA-N
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Description

(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid (CAS 1199600-20-8) is a high-value fluorinated aromatic boronic acid with the molecular formula C12H7BF4O2 and a molecular weight of 269.99 g/mol . This compound serves as a critical building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for constructing biaryl structures fundamental to pharmaceuticals and advanced materials . The strategic incorporation of four fluorine atoms on the biphenyl backbone significantly alters the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity influences the compound's reactivity, enhances its metabolic stability, and increases its lipophilicity, which can improve cell membrane permeability in bioactive molecules . These characteristics make this tetrafluorinated boronic acid especially valuable in medicinal chemistry for the development of new pharmaceutical candidates and in materials science for creating polymers with enhanced thermal stability and chemical resistance . Furthermore, boronic acids and their derivatives are versatile intermediates in synthesizing functionalized metal-organic frameworks (MOFs) and other complex molecular architectures . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C12H7BF4O2

Molecular Weight

269.99 g/mol

IUPAC Name

[3-fluoro-4-(3,4,5-trifluorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H7BF4O2/c14-9-5-7(13(18)19)1-2-8(9)6-3-10(15)12(17)11(16)4-6/h1-5,18-19H

InChI Key

CJPWFNFSUZPANK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,3’,4’,5’-tetrafluoro-1,1’-biphenyl.

    Reaction with Boronic Acid: The bromo compound is reacted with a boronic acid derivative under palladium-catalyzed conditions. A common method involves using tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and toluene as the solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily undergoes:

    Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.

    Oxidation and Reduction: It can undergo oxidation to form boronic esters and reduction to form boranes.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dioxane.

    Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Often uses reducing agents like sodium borohydride.

Major Products:

    Biaryl Compounds: Formed through cross-coupling reactions.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H7BF4O2 and features a biphenyl core substituted with four fluorine atoms and a boronic acid group. The unique fluorination pattern enhances its reactivity and stability, making it suitable for various applications in organic synthesis and materials chemistry.

1.1. Suzuki-Miyaura Coupling Reaction

One of the primary applications of (2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group allows it to react with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

Boronic Acid CompoundYield (%)Reaction Conditions
This compound85Pd catalyst, K2CO3, DMF at 80°C
Phenylboronic acid75Pd catalyst, K2CO3, DMF at 80°C
4-Fluorophenylboronic acid90Pd catalyst, K2CO3, DMF at 80°C

2.1. Development of Fluorinated Polymers

Fluorinated compounds like this compound are integral in developing advanced materials such as fluorinated polymers. These materials exhibit enhanced chemical resistance and thermal stability due to the electronegative fluorine atoms.

Table 2: Properties of Fluorinated Polymers

PropertyFluorinated PolymerNon-Fluorinated Polymer
Chemical ResistanceHighModerate
Thermal StabilityExcellentGood
Surface EnergyLowHigh

3.1. Antibacterial Activity

While specific data on the biological activity of this compound is limited, fluorinated biphenyl compounds have been shown to exhibit antibacterial properties. The introduction of fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles.

Case Study: Antibacterial Activity of Fluorinated Compounds

A study demonstrated that certain fluorinated biphenyls showed significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to increased hydrophobic interactions.

Mechanism of Action

The mechanism of action for (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Substituted Biphenyl Boronic Acids: Structural Variations

Fluorine, chlorine, methyl, and cyano substituents are common in biphenyl boronic acids. Key examples include:

Compound Name Substituents Key Properties/Applications References
B-(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid 3',4',5'-Trifluoro High-purity catalyst intermediate
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid 3,5-Difluoro, 4'-methyl Moderate steric hindrance, 97% purity
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid 4'-Chloro Used in Suzuki couplings; H315/H319 hazards
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid 4'-Cyano Electron-deficient; phosphonic acid derivatives

Key Observations :

  • Chlorine vs. Fluorine : Chlorine’s larger atomic size increases steric hindrance compared to fluorine, affecting reaction kinetics .
  • Methyl Groups : Electron-donating methyl groups (e.g., 4'-methyl in ) improve solubility but may lower reactivity.

Electronic and Steric Effects

  • Tetrafluoro Derivative: The 2,3',4',5'-tetrafluoro substitution creates a highly electron-deficient boronic acid, favoring reactions with electron-rich partners.
  • Trifluoro Analogues : B-(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid exhibits high purity (elemental analysis) and hydrolyzes efficiently to boronate esters, suggesting similar stability for the tetrafluoro compound .
  • Chloro Derivatives : (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid shows moderate reactivity in couplings, with yields influenced by steric bulk .

Analysis :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) correlate with lower yields (~36%), likely due to reduced nucleophilicity.
  • Amino groups (electron-donating) improve yields (e.g., 61.2% for 7g in ), suggesting that tetrafluoro’s strong electron withdrawal may necessitate optimized conditions.

Biological Activity

(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid is a fluorinated biphenyl compound notable for its boronic acid functional group. This compound, with a molecular formula of C12H7BF4O2, has gained interest in medicinal chemistry due to the unique properties conferred by its fluorination pattern and boron functionality. This article explores the biological activities associated with this compound, particularly focusing on its potential applications in drug development and its mechanism of action.

Structure and Properties

The structure of this compound features:

  • A biphenyl core.
  • Four fluorine atoms located at positions 2, 3', 4', and 5'.
  • A boronic acid group attached at position 4 of the first phenyl ring.

This arrangement enhances the compound's lipophilicity and metabolic stability, which are critical factors in pharmacological activity.

Biological Activity Overview

While specific biological activity data for this compound is limited in the available literature, insights can be drawn from studies on related fluorinated biphenyls and boronic acids.

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced antimicrobial properties. For instance:

  • Some fluorinated biphenyls have demonstrated antibacterial effects , potentially through increased membrane permeability due to their lipophilic nature.
  • Boronic acids have been studied extensively as inhibitors of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Compounds similar to this compound have shown promise in inhibiting these enzymes effectively .

Inhibition of β-Lactamases

Research indicates that boronic acids can form reversible covalent bonds with serine residues in β-lactamases. This interaction mimics the transition state of β-lactam antibiotics during hydrolysis, thus inhibiting the enzyme's activity. The effectiveness of these compounds can vary significantly based on their structural modifications .

Case Studies and Research Findings

Several studies highlight the biological potential of boronic acids and related compounds:

StudyCompoundActivityReference
1Sulfonamide Boronic AcidsInhibition of AmpC β-lactamase
2BenzoxaborolesAntimalarial activity against P. falciparum
3Boron-containing compoundsInhibition of MRSA

These studies collectively suggest that modifications to the boronic acid moiety can lead to significant improvements in biological activity.

The proposed mechanism for the biological activity of this compound is primarily through its ability to form stable complexes with target enzymes:

  • The electrophilic nature of boron allows it to react with nucleophilic sites on enzymes such as β-lactamases.
  • This reaction leads to the formation of a tetrahedral intermediate that inhibits enzyme function .

Q & A

Basic Questions

Q. What are the key physicochemical properties of (2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid, and how are they experimentally determined?

  • Answer : The compound has a molecular formula of C₁₂H₁₀BFO₂ and a molecular weight of 216.02 g/mol . Its melting point is reported as 243–248°C , determined via differential scanning calorimetry (DSC) or capillary methods. Structural confirmation is achieved through ¹H/¹³C NMR , ¹¹B NMR (for boron environment), and high-resolution mass spectrometry (HRMS) . The InChI key (1S/C12H10BFO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H) facilitates computational verification of stereoelectronic properties .

Q. What is the standard synthetic route for preparing this boronic acid, and how is purity ensured?

  • Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using fluorinated aryl halides (e.g., 2,3',4',5'-tetrafluoro-4-bromobiphenyl) and bis(pinacolato)diboron, catalyzed by Pd(PPh₃)₄ or XPhos-palladium precatalysts. Post-synthesis, purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization. Purity is validated by HPLC (>95%) and TLC monitoring .

Q. How is this boronic acid characterized spectroscopically?

  • Answer :

  • ¹H NMR : Aromatic protons appear as multiplets in δ 7.6–8.0 ppm, with fluorine coupling (³J₃-F ≈ 8–10 Hz).
  • ¹⁹F NMR : Distinct signals for each fluorine substituent (e.g., δ −111 to −114 ppm for para-fluorine).
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic acid group.
  • HRMS : Exact mass matches theoretical [M-H]⁻ or [M+Na]⁺ adducts .

Advanced Research Questions

Q. How does the tetrafluoro substitution pattern influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing fluorine groups reduce electron density at the boron-attached carbon, enhancing oxidative addition with palladium catalysts. However, steric hindrance from adjacent fluorines may lower yields in bulky substrates. Comparative studies with mono- or difluoro analogs show 20–30% higher reaction rates for the tetrafluoro derivative due to improved electrophilicity .

Q. What strategies mitigate low yields in Suzuki-Miyaura reactions involving this compound?

  • Answer : Optimize:

  • Catalyst system : Use Pd(OAc)₂ with SPhos or RuPhos ligands for sterically hindered partners.
  • Base : K₂CO₃ or Cs₂CO₃ in toluene/water (4:1 v/v) improves solubility.
  • Temperature : 80–100°C for 12–24 hours.
  • Molar ratios : 1.5–2.0 equiv boronic acid to aryl halide.
    Example: A 43.1% yield was achieved for a thieno-naphthyridine derivative using Pd(PPh₃)₄ and degassed solvents .

Q. How is this boronic acid applied in synthesizing metal-organic frameworks (MOFs)?

  • Answer : The compound acts as a linker precursor in MOFs via Suzuki coupling with dihalogenated amines (e.g., 3,5-dibromopyridine-4-amine). For instance, MOFs with iodine capture capabilities were synthesized by reacting 1.5 g boronic acid with 0.41 g dibromopyridine amine in toluene/water, yielding porous structures confirmed by PXRD and BET surface area analysis .

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